molecular formula C104H64N6 B13352889 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile CAS No. 1469705-37-0

2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile

Cat. No.: B13352889
CAS No.: 1469705-37-0
M. Wt: 1397.7 g/mol
InChI Key: JKYHVKMIXLRMJW-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is a complex organic compound known for its unique photophysical properties. It is widely used in various scientific fields due to its ability to act as a photocatalyst and its strong fluorescence. This compound is particularly notable for its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

The synthesis of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile typically involves a multi-step process. One common method includes the following steps :

    Starting Materials: The synthesis begins with carbazole and 2,4,5,6-tetrafluoroisophthalonitrile.

    Reaction Conditions: In a dry reactor, sodium hydride (washed with hexane) is added to a solution of carbazole in dry tetrahydrofuran (THF). The mixture is stirred for 30 minutes.

    Addition of Tetrafluoroisophthalonitrile: 2,4,5,6-tetrafluoroisophthalonitrile is then added to the reaction mixture, which is stirred for several hours.

    Quenching and Purification: The reaction mixture is quenched with water, filtered, and the product is purified using column chromatography to obtain the final compound.

Chemical Reactions Analysis

2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including :

    Oxidation: It can be oxidized by strong oxidizing agents such as nitric acid and potassium permanganate.

    Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like nitric acid and potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile has a wide range of applications in scientific research :

    Chemistry: It is used as a photocatalyst in organic transformations, facilitating various photochemical reactions.

    Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.

    Industry: It is used in the production of OLEDs and other optoelectronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst . The compound absorbs light and undergoes electronic excitation, which facilitates various chemical transformations. The molecular targets and pathways involved include the transfer of electrons and energy to reactants, promoting chemical reactions.

Comparison with Similar Compounds

2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is unique due to its specific structure and photophysical properties . Similar compounds include:

    2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile: This compound has a similar core structure but lacks the diphenyl groups.

    2,4,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,3-dicyanobenzene: Another similar compound with slight variations in the positioning of the nitrile groups.

These compounds share some properties but differ in their specific applications and efficiencies in various reactions.

Properties

CAS No.

1469705-37-0

Molecular Formula

C104H64N6

Molecular Weight

1397.7 g/mol

IUPAC Name

2,4,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C104H64N6/c105-65-91-101(107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68)92(66-106)103(109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)102(91)108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70/h1-64H

InChI Key

JKYHVKMIXLRMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6C#N)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)C#N

Origin of Product

United States

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